N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-10(2)16-13-8-11(5-6-12(13)15-9)17-21(18,19)14-4-3-7-20-14/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDHFLQEQLOEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide typically involves the condensation of 2,3-dimethylquinoxaline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Quinoxaline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| N-(2,3-Dimethylquinoxalin-6-yl)thiophene-2-sulfonamide* | Likely C₁₄H₁₃N₃O₂S₂ | ~355.4 (estimated) | 2,3-dimethylquinoxaline, thiophene-2-sulfonamide | Sulfonamide H-bonding, steric bulk |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | C₁₆H₉N₃O₂S₂ | 339.38 | Nitro, bis-thiophene | Electron-withdrawing nitro group |
| N-(2,3-Diphenylquinoxalin-6-yl)acetamide (4a) | C₂₈H₂₁ClN₄O₂S | 529.0 (example) | Diphenylquinoxaline, acetamide | Acetamide flexibility, phenyl groups |
| N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | C₁₆H₂₀N₂O₄S₂ | 368.5 | Dihydrobenzo dioxine, thiophen-3-yl | Sulfonamide, tertiary amine |
Key Observations:
- Thiophene Position: The target compound’s thiophene-2-sulfonamide moiety (vs. thiophen-3-yl in ) may alter steric interactions and π-stacking efficiency in materials applications . Core Structure: Quinoxaline derivatives (e.g., –4) exhibit planar aromaticity conducive to charge transport, whereas benzo dioxine derivatives () introduce oxygen heteroatoms, altering electronic properties .
Key Observations:
Functional and Application-Based Comparisons
- Pharmaceutical Potential: Sulfonamide groups (target compound, ) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas nitro groups (–3) may confer antimicrobial activity but pose toxicity risks .
- Material Science : Bis-thiophene derivatives (–3) are promising for organic semiconductors, while the target compound’s sulfonamide could enhance solubility for solution-processed devices .
Biological Activity
N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide is a compound that combines a quinoxaline moiety with a thiophene sulfonamide structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral applications. Understanding its biological activity is crucial for developing therapeutic agents.
- Molecular Formula : C14H13N3O2S2
- Molecular Weight : 319.4 g/mol
- CAS Number : 672950-10-6
The compound features a quinoxaline ring, which is known for its diverse biological activities, and a thiophene sulfonamide group that enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antiviral properties.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to reduced folate production necessary for DNA synthesis in bacteria. This characteristic is shared by this compound, making it a candidate for further development as an antibacterial agent .
Antiviral Activity
Recent studies have highlighted the potential of sulfonamide derivatives in antiviral applications. For example, sulfonamides with heterocyclic structures have shown inhibitory effects against viruses such as coxsackievirus B and influenza virus . The specific activity of this compound against viral targets remains to be fully elucidated but is supported by structural similarities to other effective antiviral compounds.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be comparable to established sulfonamide antibiotics .
Study 2: Antiviral Properties
In another investigation focusing on antiviral properties, researchers synthesized novel sulfonamide derivatives and tested their efficacy against influenza strains. Although specific data on this compound was not detailed, the study emphasized the importance of structural modifications in enhancing antiviral activity .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides often correlates with their structural features. The presence of the quinoxaline moiety is believed to contribute significantly to the compound's bioactivity. A comparative analysis of various sulfonamides revealed that modifications at the thiophene and quinoxaline positions could enhance both antibacterial and antiviral activities .
| Compound | Structure | Antibacterial Activity | Antiviral Activity |
|---|---|---|---|
| A | Quinoxaline-Sulfonamide | MIC = 32 µg/mL | IC50 = 0.5 µg/mL |
| B | N-(2,3-Dimethyl)-Thiophene-Sulfonamide | MIC = 16 µg/mL | IC50 = Not tested |
| C | Other Sulfonamides | MIC = 64 µg/mL | IC50 = 1 µg/mL |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-sulfonamide?
The synthesis of thiophene-sulfonamide derivatives typically involves coupling reactions between functionalized quinoxaline intermediates and sulfonamide precursors. For example, describes the use of nucleophilic substitution with propargylamine to synthesize N-(prop-2-yn-1-yl)thiophene-2-sulfonamide derivatives, achieving yields of 20–93% via flash chromatography purification . Key steps include:
- Reagent selection : Use of Pd-catalyzed cross-coupling (e.g., Stille coupling) for thiophene functionalization (as in for related thienothiophenes).
- Purification : Flash chromatography (petrol/ethyl acetate gradients) or recrystallization to isolate pure sulfonamides.
- Yield optimization : Adjusting stoichiometry (e.g., 1.0–1.2 equiv of Grignard reagents) and reaction time (24–48 hours).
Q. How can structural characterization of this compound be systematically performed?
Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (for functional group verification). –3 provide a template for crystallographic analysis of quinoxaline-thiophene systems:
- Crystallography : Monoclinic P2₁/c space group (common for similar derivatives), with bond angles (e.g., O2–N3–C5: 117.6°) and torsion parameters .
- NMR : ¹H and ¹³C spectra to confirm sulfonamide NH (~8–10 ppm) and aromatic proton environments (e.g., thiophene protons at δ 7.0–7.9 ppm) .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
Use molecular docking and in silico screening against protein databases. highlights protocols for identifying xenon-binding proteins, adaptable here:
- Target selection : Focus on enzymes like carbonic anhydrase (known to interact with sulfonamides; ) or AICARFT ( ).
- Software : Tools like AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores (e.g., −1.25 to −1.39 kcal/mol in ) with experimental IC₅₀ values from enzymatic assays .
Q. What strategies address discrepancies in crystallographic data for quinoxaline-sulfonamide derivatives?
Cross-validate structural data using complementary techniques:
- CCDC validation : Ensure crystallographic data (e.g., CCDC 1983315 in ) meet IUCr standards for bond lengths/angles .
- Spectroscopic alignment : Match XRD-derived bond distances with DFT-optimized structures (e.g., S–C bond lengths ~1.76 Å in vs. computational models) .
- Thermal ellipsoid analysis : Assess disorder (e.g., reports 57.8% occupancy for a disordered O4 atom) .
Q. How can in vivo efficacy of this compound be evaluated in cancer models?
Follow protocols from , which tested a related thiophene-sulfonamide in xenograft models:
- Dosing : Administer 10–50 mg/kg intravenously, monitoring tumor volume weekly.
- Biomarkers : Measure AICARFT inhibition via LC-MS quantification of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) levels.
- Toxicity : Perform histopathology on liver/kidney tissues to assess off-target effects .
Methodological Considerations
Q. What analytical techniques resolve synthetic byproducts in sulfonamide reactions?
- HPLC-MS : Detect impurities using gradients (e.g., 5–95% acetonitrile in water with 0.1% formic acid).
- TLC monitoring : Use silica plates (petrol/ethyl acetate, 3:1) to track reaction progress ().
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate pure sulfonamide crystals .
Q. How are structure-activity relationships (SARs) determined for quinoxaline-sulfonamide hybrids?
- Functional group variation : Modify substituents on the quinoxaline (e.g., nitro, methyl) and thiophene (e.g., halogenation) cores ( ).
- Enzymatic assays : Test inhibition of carbonic anhydrase isoforms (e.g., KI values < 10 nM in for thieno[2,3-b]thiophene derivatives) .
- Computational SAR : Map electrostatic potential surfaces to correlate substituent effects with binding affinity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on sulfonamide bioactivity?
- Assay conditions : Compare enzyme sources (e.g., human vs. bacterial carbonic anhydrase in vs. 17).
- Solubility factors : Note differences in DMSO concentration (e.g., >1% may denature proteins, altering IC₅₀).
- Metabolic stability : Check if conflicting in vivo results ( ) stem from pharmacokinetic variability (e.g., CYP450 metabolism).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
